![molecular formula C16H20N2O2 B2559146 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide CAS No. 942005-61-0](/img/structure/B2559146.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide is a compound that likely features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound also contains a cyclopropane moiety, which is a three-membered ring known for its strain and reactivity, and a propanamide side chain, which introduces amide functionality.
Synthesis Analysis
The synthesis of polysubstituted quinolin-2(1H)-ones, which are structurally related to the compound , can be achieved through intramolecular cyclization of N-aryl cinnamides. This process is promoted by triflic anhydride in N,N-dimethyl trifluoroacetamide (DTA) under mild conditions . Although the specific synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate cyclopropane and propanamide functionalities into the starting materials.
Molecular Structure Analysis
The molecular structure of the compound would include a quinoline scaffold, which is known for its stability and presence in many biologically active molecules. The cyclopropane ring would introduce strain into the molecule, potentially affecting its reactivity and conformation. The propanamide side chain would likely influence the compound's solubility and could participate in hydrogen bonding.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide, they do provide insight into the reactivity of related structures. For instance, quinoxalin-3(4H)-one derivatives are shown to participate in dipolar cycloaddition reactions, which could be a relevant reaction type for the quinoline portion of the compound . Additionally, the synthesis of functionalized cyclopropanes through cyclization reactions indicates that the cyclopropane moiety in the compound could be reactive towards various electrophiles .
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Cyclopropane and Quinoline Derivatives
Research has explored the synthesis of complex cyclopropane and quinoline derivatives, highlighting the chemical versatility of these compounds. One study detailed the synthesis of doubly constrained 1-aminocyclopropane-1-carboxylic acid systems through a remarkable cyclopropanation process, showcasing the synthetic potential of quinoline derivatives in creating novel heterocyclic systems (Szakonyi et al., 2002). Another study focused on the lithiation and side-chain substitution of quinoxalin-2-ones, demonstrating the ability to modify quinoline derivatives for various applications (Smith et al., 2003).
Fluorescent Chemosensors
Quinoline derivatives have been utilized to create fluorescent chemosensors for metal ions, such as Zn2+. A notable example includes a study where a quinoline-based chemosensor exhibited significant fluorescence enhancement upon binding with Zn2+, suggesting its potential for detecting and quantifying Zn2+ in aqueous solutions (Kim et al., 2016).
Potential Therapeutic Applications
Anticancer Activities
The quinoline scaffold has been extensively studied for its anticancer properties. Solomon and Lee (2011) reviewed the role of quinoline compounds in cancer drug discovery, emphasizing their effectiveness against various cancer targets due to the structural diversity and synthetic versatility of quinoline derivatives (Solomon & Lee, 2011). This includes their modes of action in inhibiting key cancer-related enzymes and pathways.
Antitubercular Agents
Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have been synthesized and evaluated for their antitubercular activity. Some derivatives exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential of quinoline derivatives as antitubercular agents (Kantevari et al., 2011).
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-15(19)17-13-7-8-14-12(10-13)4-3-9-18(14)16(20)11-5-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQHMSFEIHESDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

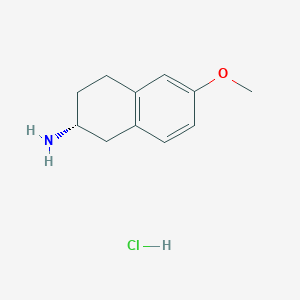
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2559064.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2559065.png)
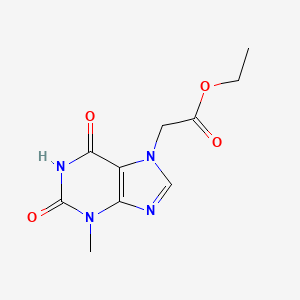
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2559071.png)
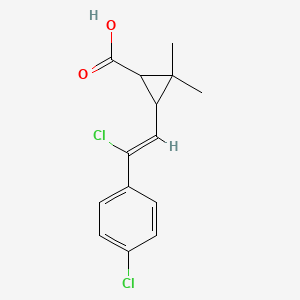
![3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2559077.png)
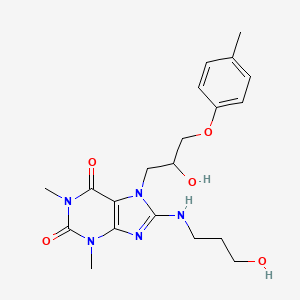
![N-(2-(1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2559079.png)
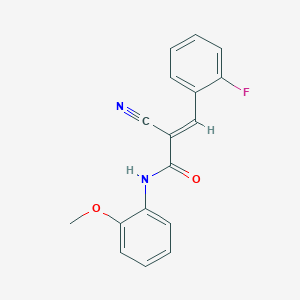
![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2559082.png)
![2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile](/img/structure/B2559083.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2559084.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2559085.png)